

Spectroscopic Profile of 2-Mercaptobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Mercaptobenzaldehyde**

Cat. No.: **B1308449**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Mercaptobenzaldehyde** (also known as 2-formylthiophenol or 2-sulfanylbenzaldehyde), a valuable intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The structural elucidation of **2-Mercaptobenzaldehyde** relies on a combination of spectroscopic techniques. The data presented herein is pivotal for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **2-Mercaptobenzaldehyde**. The data was obtained in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Data for **2-Mercaptobenzaldehyde** in CDCl_3 [\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
10.06	singlet	1H	-	Aldehyde proton (-CHO)
7.73	doublet	1H	7.6	Aromatic proton
7.23-7.73	multiplet	3H	-	Aromatic protons
5.50	broad singlet	1H	-	Thiol proton (-SH)

Table 2: ^{13}C NMR Data for **2-Mercaptobenzaldehyde** in CDCl_3 [\[1\]](#)

Chemical Shift (δ) ppm	Assignment
190.30	Aldehyde carbonyl carbon (C=O)
133.66	Aromatic carbon
130.88	Aromatic carbon
128.60	Aromatic carbon
122.43	Aromatic carbon

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within **2-Mercaptobenzaldehyde**. The following table outlines the characteristic absorption bands expected for this molecule, based on data for analogous compounds.

Table 3: Characteristic IR Absorption Bands for **2-Mercaptobenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2820 and ~2720	Medium, distinct	Aldehyde C-H stretch (Fermi resonance)[2]
~2550	Weak	S-H stretch
~1690	Strong	C=O stretch (conjugated aldehyde)[3][4]
~1590	Medium	C=C stretch (aromatic ring)[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of **2-Mercaptobenzaldehyde**.

Table 4: Mass Spectrometry Data for **2-Mercaptobenzaldehyde**

Parameter	Value	Reference
Molecular Formula	C ₇ H ₆ OS	[5][6]
Molecular Weight	138.19 g/mol	[5][6]
Monoisotopic Mass	138.01393598 Da	[5][6]

The mass spectrum would show a molecular ion peak (M⁺) at m/z 138. Common fragmentation patterns for aromatic aldehydes include the loss of the aldehyde proton (M-1) and the formyl group (M-29, loss of CHO).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

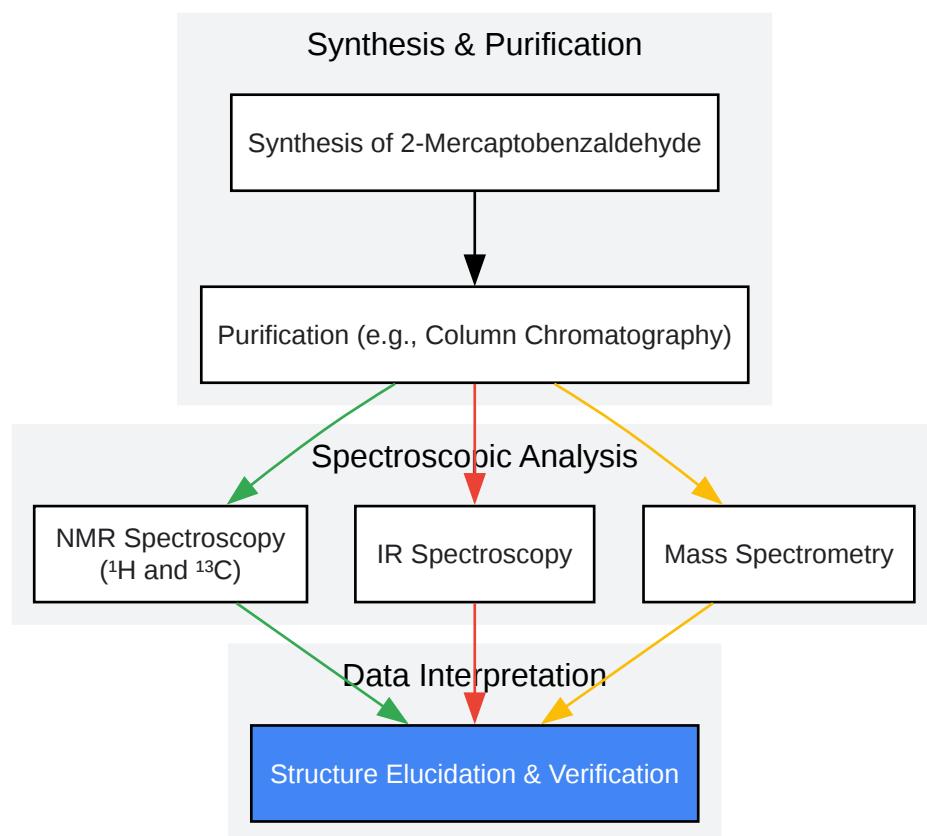
Synthesis of **2-Mercaptobenzaldehyde**

A common synthetic route involves the reduction of 2,2'-dithiodibenzaldehyde. In a typical procedure, the starting material is dissolved in a mixture of dimethylformamide (DMF), methanol, and water. Triphenylphosphine is then added in portions, and the reaction mixture is stirred at room temperature. After cooling, the product is extracted with an organic solvent like diethyl ether, washed, dried, and concentrated. The crude product can then be purified by column chromatography.[\[1\]](#)

NMR Spectroscopy

A sample of **2-Mercaptobenzaldehyde** (approximately 5-10 mg) is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a clean NMR tube. The solution is then analyzed using a ^1H and ^{13}C NMR spectrometer.[\[1\]](#)

Infrared (IR) Spectroscopy


An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, the sample can be dissolved in a suitable solvent, and the spectrum of the solution recorded in a liquid cell.

Mass Spectrometry (MS)

Mass spectra can be acquired using various techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact) and detected. For LC-MS, the sample is dissolved in a suitable solvent and injected into the liquid chromatograph for separation before entering the mass spectrometer.[\[1\]](#)

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound like **2-Mercaptobenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis, purification, and spectroscopic characterization of **2-Mercaptobenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. C₇H₆O C₆H₅CHO infrared spectrum of benzaldehyde prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 4-[(1*< i>H</i>)-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-((4-[(1*< i>H</i>)-Benzimidazol-2-yl)sulfanyl]phenyl)methylidene)hydrazine-1-carbothioamide - ProQuest [proquest.com]**
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Mercaptobenzaldehyde | C7H6OS | CID 4254180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Mercaptobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1308449#spectroscopic-data-of-2-mercaptobenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com